molecular formula C18H15N3OS B11172361 2-phenyl-2-(phenylsulfanyl)-N-(pyrimidin-2-yl)acetamide

2-phenyl-2-(phenylsulfanyl)-N-(pyrimidin-2-yl)acetamide

Cat. No.: B11172361
M. Wt: 321.4 g/mol
InChI Key: OGMTYYMYIJQLGK-UHFFFAOYSA-N
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Description

2-phenyl-2-(phenylsulfanyl)-N-(pyrimidin-2-yl)acetamide is an organic compound that features a complex structure with a phenyl group, a phenylsulfanyl group, and a pyrimidinyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-2-(phenylsulfanyl)-N-(pyrimidin-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Acetamide Backbone: This can be achieved by reacting acetic anhydride with an appropriate amine to form the acetamide.

    Introduction of the Phenylsulfanyl Group: This step involves the reaction of the acetamide with a phenylsulfanyl chloride in the presence of a base such as triethylamine.

    Attachment of the Pyrimidinyl Group: The final step involves the reaction of the intermediate with a pyrimidinyl halide under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-2-(phenylsulfanyl)-N-(pyrimidin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the phenylsulfanyl group.

    Substitution: The pyrimidinyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-sulfanylated acetamide.

    Substitution: Various substituted pyrimidinyl derivatives.

Scientific Research Applications

2-phenyl-2-(phenylsulfanyl)-N-(pyrimidin-2-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-phenyl-2-(phenylsulfanyl)-N-(pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting enzyme activity. The pyrimidinyl group can interact with nucleic acids or proteins, affecting their function. These interactions can modulate various biological pathways, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-2-(phenylsulfanyl)acetamide: Lacks the pyrimidinyl group, making it less versatile in biological interactions.

    N-(pyrimidin-2-yl)acetamide: Lacks the phenylsulfanyl group, reducing its potential for interactions with thiol groups in proteins.

Uniqueness

2-phenyl-2-(phenylsulfanyl)-N-(pyrimidin-2-yl)acetamide is unique due to the presence of both the phenylsulfanyl and pyrimidinyl groups, which provide a combination of properties that can be exploited in various scientific applications. This dual functionality makes it a versatile compound for research in multiple fields.

Properties

Molecular Formula

C18H15N3OS

Molecular Weight

321.4 g/mol

IUPAC Name

2-phenyl-2-phenylsulfanyl-N-pyrimidin-2-ylacetamide

InChI

InChI=1S/C18H15N3OS/c22-17(21-18-19-12-7-13-20-18)16(14-8-3-1-4-9-14)23-15-10-5-2-6-11-15/h1-13,16H,(H,19,20,21,22)

InChI Key

OGMTYYMYIJQLGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=NC=CC=N2)SC3=CC=CC=C3

Origin of Product

United States

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